REACTION_CXSMILES
|
C([O:8][C:9]1[CH:17]=[CH:16][C:15]2[NH:14][C:13]3[C:18](=[CH:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:19][CH2:20][C:12]=3[C:11]=2[CH:10]=1)C1C=CC=CC=1>[Pd].C(OCC)(=O)C>[OH:8][C:9]1[CH:17]=[CH:16][C:15]2[NH:14][C:13]3[CH:18]([CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:19][CH2:20][C:12]=3[C:11]=2[CH:10]=1
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Name
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ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate
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Quantity
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12 kg
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC=2C3=C(NC2C=C1)C(CC3)=CC(=O)OCC
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Name
|
|
Quantity
|
1.8 kg
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Type
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catalyst
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Smiles
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[Pd]
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Name
|
|
Quantity
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108 kg
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The suspension was degassed 3× with N2 and triethylamine (1.76 kg)
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Type
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ADDITION
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Details
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was added
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Type
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ADDITION
|
Details
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To the resulting mixture was added formic acid (3.34 kg)
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Type
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TEMPERATURE
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Details
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while maintaining the internal temperature at below 35° C
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Type
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CUSTOM
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Details
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the complete consumption of starting material (i.e., E/Z mixture of ethyl 2-(7-(benzyloxy)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetate)
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Type
|
ADDITION
|
Details
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After approximately 30 minutes an additional amount of formic acid (0.50 kg) was added
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Duration
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30 min
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Type
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FILTRATION
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Details
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The reactor contents were filtered through a 1.2 μm cartridge
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Type
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FILTRATION
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Details
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filter
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Type
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FILTRATION
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Details
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filter
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Type
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ADDITION
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Details
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To the filtrate was added water (60 kg)
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Type
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CUSTOM
|
Details
|
the biphasic mixture was partitioned
|
Type
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CUSTOM
|
Details
|
The organics were separated
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Type
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CONCENTRATION
|
Details
|
concentrated under vacuum at approximately 60° C.±5° C. to a minimum stir volume, ethyl acetate (21.6 kg)
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was further concentrated under vacuum to a minimum stir volume
|
Type
|
ADDITION
|
Details
|
Once again ethyl acetate (16.8 kg) was charged to the crude mixture
|
Type
|
ADDITION
|
Details
|
Heptanes (37.2 kg) were charged
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Type
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TEMPERATURE
|
Details
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maintaining the internal temperature at 60° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was slowly cooled to approximately 0 to 5° C. and approximately 2-3 hr
|
Duration
|
2.5 (± 0.5) h
|
Type
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CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The slurry was filtered
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
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CUSTOM
|
Details
|
the solids dried under vacuum at approximately 40±5° C. (until the loss
|
Type
|
CUSTOM
|
Details
|
on drying (LOD)
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Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=2C3=C(NC2C=C1)C(CC3)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.23 kg | |
YIELD: PERCENTYIELD | 70.3% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |